Cas no 85992-30-9 (Methyl 1-chloronaphtho[2,1-b]thiophene-2-carboxylate)

Methyl 1-chloronaphtho[2,1-b]thiophene-2-carboxylate structure
85992-30-9 structure
Product Name:Methyl 1-chloronaphtho[2,1-b]thiophene-2-carboxylate
CAS No:85992-30-9
MF:C14H9ClO2S
MW:276.738061666489
CID:2808872
PubChem ID:13150047
Update Time:2025-09-26

Methyl 1-chloronaphtho[2,1-b]thiophene-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 1-chlorobenzo[e][1]benzothiole-2-carboxylate
    • Methyl 1-chloronaphtho[2,1-b]thiophene-2-carboxylate
    • DTXSID40522337
    • 85992-30-9
    • MDL: MFCD23380841
    • Inchi: 1S/C14H9ClO2S/c1-17-14(16)13-12(15)11-9-5-3-2-4-8(9)6-7-10(11)18-13/h2-7H,1H3
    • InChI Key: OHOGUWDSHRBKSE-UHFFFAOYSA-N
    • SMILES: ClC1=C(C(=O)OC)SC2C=CC3C=CC=CC=3C=21

Computed Properties

  • Exact Mass: 276.0011784g/mol
  • Monoisotopic Mass: 276.0011784g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 336
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5
  • Topological Polar Surface Area: 54.5Ų

Experimental Properties

  • Density: 1.4±0.1 g/cm3
  • Boiling Point: 437.4±25.0 °C at 760 mmHg
  • Flash Point: 218.4±23.2 °C
  • Vapor Pressure: 0.0±1.1 mmHg at 25°C

Methyl 1-chloronaphtho[2,1-b]thiophene-2-carboxylate Security Information

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